2-Butynedioic acid, monoethyl ester
Description
2-Butynedioic acid, monoethyl ester is an ester derivative of 2-butynedioic acid (acetylenedicarboxylic acid), characterized by a triple bond between the second and third carbon atoms in the four-carbon chain. Its structure includes one ethyl ester group and one free carboxylic acid group. This compound is relevant in synthetic chemistry for its reactivity, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. The WLN notation for this compound is 2-Butynedioic acid dimethyl ester in , with Beilstein registry number 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide .
Properties
IUPAC Name |
4-ethoxy-4-oxobut-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXZEKANBLZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90784362 | |
| Record name | 4-Ethoxy-4-oxobut-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90784362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38391-86-5 | |
| Record name | 4-Ethoxy-4-oxobut-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90784362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, monoethyl ester typically involves the esterification of acetylenedicarboxylic acid with ethanol. One common method is the Fischer esterification, where acetylenedicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of 2-Butynedioic acid, monoethyl ester can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butynedioic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetylenedicarboxylic acid.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Acetylenedicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butynedioic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butynedioic acid, monoethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. Additionally, the triple bond in the acetylenic moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the triple bond towards nucleophilic attack .
Comparison with Similar Compounds
Structural Analogues: Monoethyl Esters of Dicarboxylic Acids
Ethanedioic Acid, Monoethyl Ester (Monoethyl Oxalate)
- Structure : Derived from oxalic acid (ethanedioic acid), with one ethyl ester group. Molecular formula: C₄H₆O₄ .
- Synthesis: Produced via esterification of oxalic acid with ethanol.
- Applications : Used as a solvent and intermediate in organic synthesis. Its CAS number is 617-37-8 .
Succinic Acid Monoethyl Ester
- Structure: Derived from succinic acid (butanedioic acid). details its synthesis via esterification of succinic anhydride with ethanol, followed by acylation with sulfoxide chloride.
- Applications :
Phthalic Acid Monoethyl Ester
- Structure : Derived from phthalic acid (benzene-1,2-dicarboxylic acid). CAS 24781-23-5 .
- Applications : Used in polymer plasticizers and as a metabolite in environmental toxicology studies.
Methyl 2-Butynoate
- Structure : An alkyne-containing ester (C₅H₆O₂), with a methyl ester group. CAS 78238-12-7 .
- Reactivity : Participates in cycloaddition reactions due to the triple bond.
Functional Comparison
Ester Group Influence on Reactivity
- 2-Butynedioic Acid Monoethyl Ester: The triple bond enhances electrophilicity, making it suitable for Diels-Alder reactions.
- Succinic Acid Monoethyl Ester: The saturated backbone favors nucleophilic acyl substitutions, as seen in its conversion to acyl chlorides .
- Phthalic Acid Monoethyl Ester: Aromaticity stabilizes the ester, reducing hydrolysis rates compared to aliphatic esters .
Physicochemical Properties
Biological Activity
2-Butynedioic acid, monoethyl ester, also known as ethyl maleate, is an organic compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, including its pharmacological effects, potential therapeutic uses, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 144.13 g/mol
- CAS Number : 141-05-9
Biological Activity Overview
2-Butynedioic acid, monoethyl ester exhibits several biological activities that make it a candidate for various applications in medicinal chemistry and agriculture. The compound is primarily recognized for its role as a precursor in the synthesis of various bioactive molecules.
The biological activity of 2-butynedioic acid, monoethyl ester is largely attributed to its ability to participate in biochemical pathways as an intermediate. It can undergo hydrolysis to yield maleic acid derivatives, which are known to have significant biological effects:
- Antimicrobial Activity : Ethyl maleate has shown potential antimicrobial properties against various pathogens.
- Antitumor Effects : Some studies suggest that derivatives of this compound may possess antitumor activity by inhibiting cancer cell proliferation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of ethyl maleate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.
Antitumor Activity
Research has indicated that ethyl maleate derivatives can inhibit the growth of specific cancer cell lines. For instance, a study reported that treatment with ethyl maleate led to a significant reduction in the viability of MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.4 |
| HeLa | 30.1 |
The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Pharmacological Applications
Due to its biological activities, 2-butynedioic acid, monoethyl ester is being explored for several pharmacological applications:
- Drug Development : Its derivatives are being investigated as potential candidates for new antibiotics and anticancer drugs.
- Agricultural Use : The compound also shows promise as a biopesticide due to its antifungal properties against crop pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
